molecular formula C21H18N6O B3535992 4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER

4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER

Cat. No.: B3535992
M. Wt: 370.4 g/mol
InChI Key: DMJGEYBSRMTGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER typically involves multiple steps. The initial step often includes the formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER involves its interaction with CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to the selective targeting of tumor cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER is unique due to its specific structural features and its potent dual activity against examined cell lines and CDK2. This makes it a promising candidate for further research and development in cancer therapeutics .

Properties

IUPAC Name

10-benzyl-5-[(4-methoxyphenyl)methyl]-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-28-17-9-7-15(8-10-17)11-19-24-25-21-18-12-23-27(20(18)22-14-26(19)21)13-16-5-3-2-4-6-16/h2-10,12,14H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJGEYBSRMTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2C=NC4=C3C=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER
Reactant of Route 5
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-[(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-YL)METHYL]PHENYL METHYL ETHER

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